Methyl 4-chloro-3-phenylbenzoate
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Overview
Description
Methyl 4-chloro-3-phenylbenzoate is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-phenylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-phenylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-3-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-chloro-3-phenylbenzoic acid.
Reduction: 4-chloro-3-phenylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-3-phenylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-phenylbenzoate depends on its specific application. In general, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases. The chlorine and phenyl groups can also participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Methyl 4-chloro-3-phenylbenzoate can be compared with other similar compounds such as:
Methyl 4-chlorobenzoate: Lacks the phenyl group, resulting in different reactivity and applications.
Methyl 3-phenylbenzoate:
Methyl 4-bromo-3-phenylbenzoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
methyl 4-chloro-3-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)11-7-8-13(15)12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVQOZLGAHUNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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